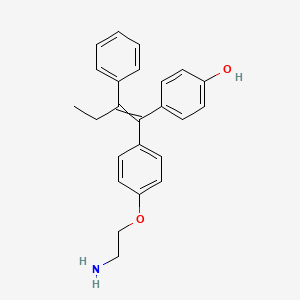

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ノレンドキシフェンは、タモキシフェンから始まる一連の化学反応によって合成されます。 合成経路には、タモキシフェンの脱メチル化によるノレンドキシフェンの生成が含まれます . 反応条件には、通常、脱メチル化プロセスを促進するための強酸または強塩基の使用が含まれます。

化学反応の分析

ノレンドキシフェンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ノレンドキシフェンの酸化はキノン誘導体の生成につながる可能性があり、還元はヒドロキシ誘導体の生成につながる可能性があります .

科学研究への応用

科学的研究の応用

Pharmacological Properties

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen acts as a selective estrogen receptor modulator (SERM) and exhibits varying affinities for estrogen receptors (ERs).

- Binding Affinity : Studies indicate that this compound has a higher binding affinity to ERs compared to tamoxifen itself, suggesting enhanced potency in inhibiting estrogen-stimulated breast cancer cell proliferation .

- Tissue-Specific Activity : The compound functions differently across various tissues, acting as an antagonist in breast tissue while exhibiting agonist properties in other tissues. This dual action can be beneficial in managing hormone-sensitive cancers while minimizing side effects .

Therapeutic Applications

The primary application of this compound lies in its use for treating estrogen receptor-positive breast cancer.

- Breast Cancer Treatment : It is utilized to slow or halt the growth of estrogen-dependent tumors. Its efficacy has been noted in clinical settings, particularly among patients who metabolize tamoxifen into its active forms efficiently .

- Gynecomastia and Mastalgia : The compound has shown promise in treating conditions like gynecomastia (breast enlargement in men) and mastalgia (breast pain), providing relief by modulating estrogen activity .

Research Findings

Recent studies have expanded the understanding of this compound's role in cancer therapy and beyond.

Clinical Studies

A significant body of clinical research has focused on the pharmacokinetics and pharmacodynamics of this compound:

- Endoxifen Levels : Research suggests that plasma concentrations of endoxifen, a primary active metabolite of tamoxifen, are influenced by genetic factors such as CYP2D6 genotype. Patients with certain genotypes may experience different therapeutic outcomes due to variations in metabolite levels .

- Comparative Efficacy : Studies comparing the efficacy of this compound to other SERMs have shown it to be at least as effective as 4-hydroxy tamoxifen, reinforcing its potential as a frontline treatment option .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with using this compound:

| Study Reference | Patient Demographics | Treatment Outcome | Comments |

|---|---|---|---|

| West et al., 1990 | Women with breast cancer | Reduced tumor size | Noted effectiveness in ER-positive tumors |

| Gooren, 1989 | Men with gynecomastia | Symptom relief | Highlighted hormonal modulation benefits |

| Kitaichi et al., 1995 | Patients with pulmonary lymphangioleiomyomatosis | Symptom improvement | Suggested broader applications beyond oncology |

作用機序

ノレンドキシフェンは、アンドロゲンをエストロゲンに変換する役割を担う酵素アロマターゼ(CYP19)を競合的に阻害することにより、その効果を発揮します . アロマターゼを阻害することにより、ノレンドキシフェンはエストロゲンレベルを低下させ、これはエストロゲン受容体陽性乳がんの治療に有益です . ノレンドキシフェンの分子標的は、アロマターゼの活性部位を含み、そこで結合して酵素がアンドロゲンをエストロゲンに変換する触媒作用を阻害します .

類似化合物の比較

ノレンドキシフェンは、4-ヒドロキシタモキシフェンやエンドキシフェンなどの他のタモキシフェン代謝物と構造的に似ています . ノレンドキシフェンは、アロマターゼ阻害剤と選択的エストロゲン受容体モジュレーターの両方の二重活性を有することが特徴です . この二重活性は、ノレンドキシフェンを他の類似化合物と区別し、新規治療薬の開発のためのリード化合物としての可能性を強調しています .

類似化合物

- 4-ヒドロキシタモキシフェン

- エンドキシフェン

- N-デスメチル-タモキシフェン

- N-デスメチル-4'-ヒドロキシ-タモキシフェン

類似化合物との比較

Norendoxifen is structurally similar to other tamoxifen metabolites, such as 4-hydroxytamoxifen and endoxifen . norendoxifen is unique in its dual activity as both an aromatase inhibitor and a selective estrogen receptor modulator . This dual activity distinguishes norendoxifen from other similar compounds and highlights its potential as a lead compound for developing new therapeutic agents .

Similar Compounds

- 4-hydroxytamoxifen

- Endoxifen

- N-desmethyl-tamoxifen

- N-desmethyl-4’-hydroxy-tamoxifen

生物活性

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic implications.

Pharmacological Properties

-

Estrogen Receptor Modulation :

- Like its parent compound, this compound may exhibit both estrogenic and anti-estrogenic properties depending on the tissue context. Studies indicate that tamoxifen metabolites can bind to estrogen receptors (ERs) and modulate gene expression related to cell proliferation and apoptosis in breast cancer cells .

-

Anticancer Activity :

- Research has shown that tamoxifen and its metabolites can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and oxidative stress. For instance, derivatives like endoxifen have demonstrated potent anticancer effects against both estrogen-sensitive and insensitive breast cancer cells .

Metabolic Pathways

The metabolism of tamoxifen involves several key enzymes:

- Cytochrome P450 Enzymes : Major enzymes involved include CYP2D6, CYP3A4, and CYP2C19. These enzymes facilitate the conversion of tamoxifen into its active metabolites, which can further undergo glucuronidation by UGT enzymes .

- Phase II Metabolism : Glucuronidation plays a critical role in the clearance of tamoxifen metabolites from the body, influencing their bioavailability and therapeutic efficacy .

Clinical Implications

A study examining the pharmacokinetics of tamoxifen and its metabolites in breast cancer patients revealed significant inter-patient variability in metabolite levels. This variability can affect treatment outcomes, emphasizing the need for personalized dosing regimens based on metabolite concentrations .

Table 1: Summary of Key Metabolites and Their Activities

| Metabolite | Activity | Binding Affinity to ERα | Clinical Relevance |

|---|---|---|---|

| Tamoxifen | SERM | Moderate | Standard treatment for ER-positive breast cancer |

| 4-Hydroxy-Tamoxifen | Strong anti-estrogenic | High | More potent than tamoxifen; significant therapeutic role |

| Endoxifen | Anti-estrogenic | Very high | Considered crucial for therapeutic efficacy |

| This compound | Potentially similar to 4-OHT | Unknown | Needs further investigation |

特性

CAS番号 |

1217237-98-3 |

|---|---|

分子式 |

C24H25NO2 |

分子量 |

359.5 g/mol |

IUPAC名 |

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |

InChIキー |

YCQBLTPGQSYLHD-VHXPQNKSSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

異性体SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

正規SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

同義語 |

4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。